

Application Notes: PBP2 Binding Assay Using FPI-1523 Sodium

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Compound of Interest

Compound Name: FPI-1523 sodium

Cat. No.: B10861215

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Introduction

Penicillin-Binding Proteins (PBPs) are essential bacterial enzymes that play a crucial role in the final steps of peptidoglycan synthesis, a process vital for maintaining the integrity of the bacterial cell wall.^[1] These enzymes are the primary targets for β -lactam antibiotics. In many resistant bacterial strains, such as Methicillin-Resistant *Staphylococcus aureus* (MRSA), altered PBPs, particularly PBP2a, contribute to antibiotic resistance by having a low affinity for β -lactams.^[2] Therefore, identifying new compounds that can effectively inhibit these essential enzymes is a critical goal in the development of novel antibacterial agents.

FPI-1523 sodium is a potent β -lactamase inhibitor and a derivative of Avibactam.^{[1][2][3]} In addition to its activity against β -lactamases, **FPI-1523 sodium** has been identified as an inhibitor of PBP2, making it a compound of significant interest for antimicrobial research.^{[2][4]} These application notes provide detailed protocols for characterizing the binding of **FPI-1523 sodium** to PBP2 using a competitive binding assay with a fluorescently labeled penicillin derivative, such as BocillinTM FL.

Principle of the Assay

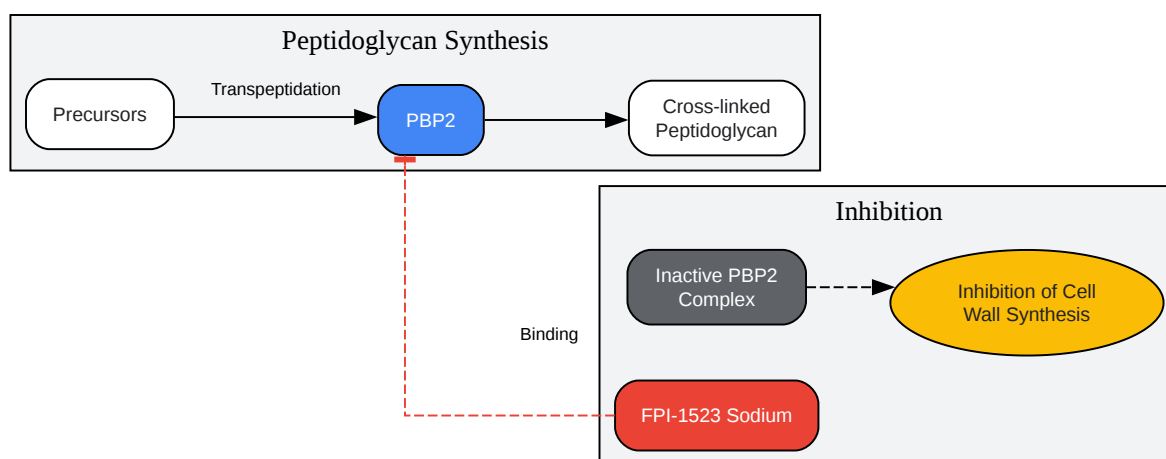
The PBP2 binding assay is a competitive assay designed to determine the inhibitory potency of a test compound, in this case, **FPI-1523 sodium**. The fundamental principle involves the

competition between the unlabeled inhibitor (**FPI-1523 sodium**) and a fluorescent probe (e.g., Bocillin™ FL) for binding to the active site of the PBP2 enzyme.[2]

Bocillin™ FL is a derivative of penicillin that covalently binds to the active site of PBPs and emits a fluorescent signal.[1] When **FPI-1523 sodium** is present, it competes with Bocillin™ FL for the PBP2 active site. The extent of Bocillin™ FL binding is inversely proportional to the concentration and affinity of **FPI-1523 sodium**. By measuring the decrease in fluorescence, the inhibitory potency of the test compound, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.[2] This can be accomplished using two primary methods: a high-throughput Fluorescence Polarization (FP) assay or a confirmatory SDS-PAGE-based in-gel fluorescence assay.

PBP2 Inhibition Pathway

The diagram below illustrates the role of PBP2 in bacterial cell wall synthesis and its inhibition by compounds like **FPI-1523 sodium**.



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Caption: PBP2-mediated peptidoglycan synthesis and its inhibition.

Data Presentation

The inhibitory activity of **FPI-1523 sodium** and other reference compounds against PBP2 is summarized below. This data is crucial for comparing the potency of new chemical entities.

Compound	Target PBP	IC50 (μM)	Assay Type
FPI-1523 sodium	E. coli PBP2	3.2	Gel-based competition assay
Avibactam (AVI)	E. coli PBP2	63	Gel-based competition assay
FPI-1465	E. coli PBP2	15	Gel-based competition assay
FPI-1602	E. coli PBP2	3.6	Gel-based competition assay
Cefotaxime	S. pneumoniae PBP2x	0.0044	Fluorescence Polarization
Imipenem	S. pneumoniae PBP2x	0.0051	Fluorescence Polarization
Penicillin G	S. pneumoniae PBP2x	0.0079	SDS-PAGE

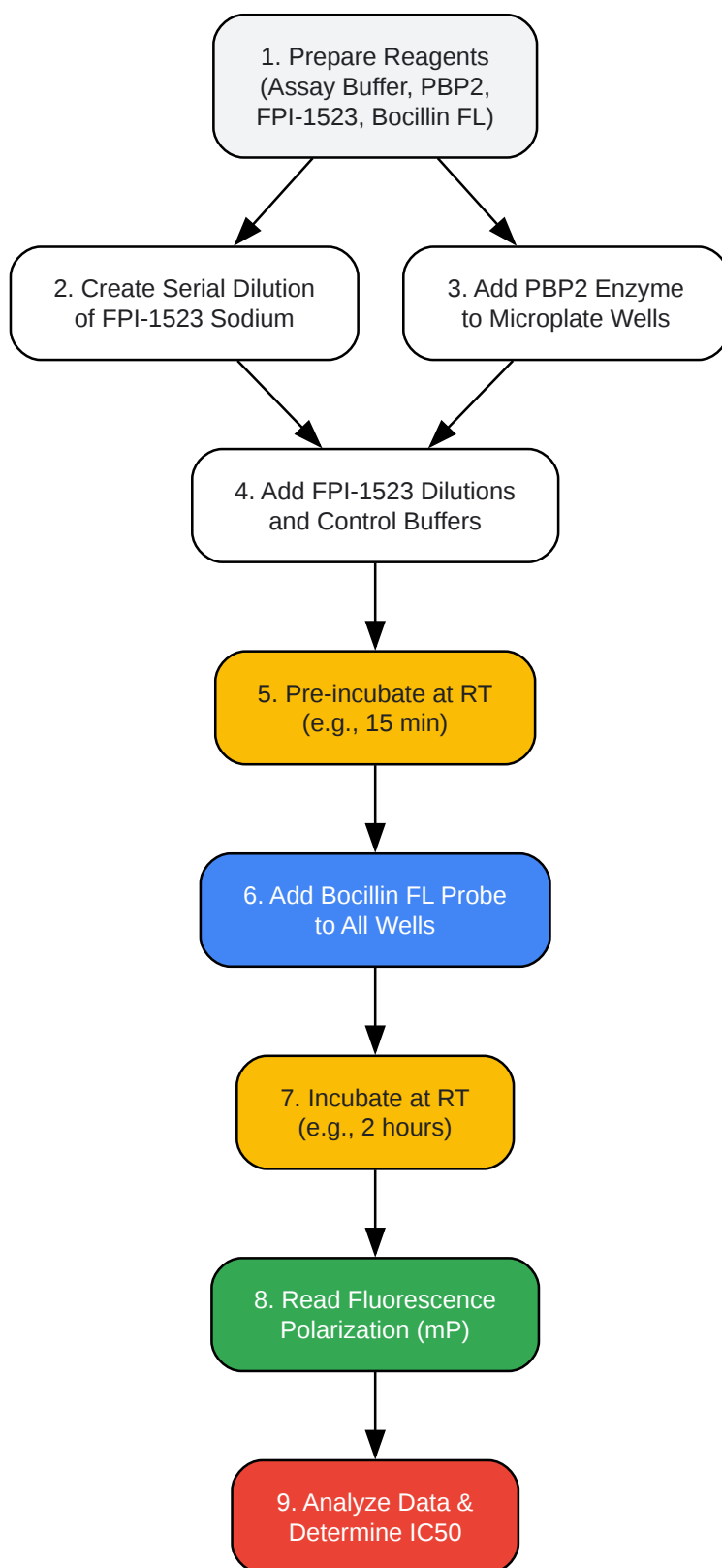
Data for FPI compounds and AVI sourced from a gel-based competition assay using BOCILLIN FL.[4] Data for other compounds sourced from assays with S. pneumoniae PBP2x.[1][5]

Experimental Protocols

Two common methodologies for determining the PBP2 binding affinity of **FPI-1523 sodium** are presented below.

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

This high-throughput method measures the change in polarization of emitted light from the fluorescent probe upon binding to PBP2. Small, unbound probes tumble rapidly, resulting in low polarization. Large, protein-bound probes tumble slowly, resulting in high polarization.



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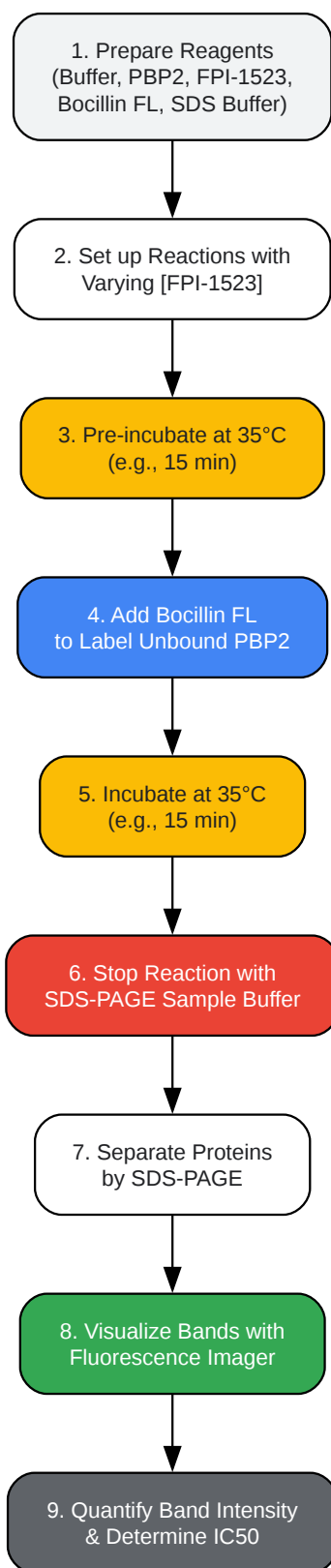
Caption: Workflow for the PBP2 competitive binding FP assay.

- Purified PBP2 enzyme
- **FPI-1523 sodium**
- Bocillin™ FL (fluorescent penicillin derivative)
- Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 100 µg/ml Bovine Gamma Globulin (BGG)
- Black, low-volume 384-well microplates
- Microplate reader capable of measuring fluorescence polarization
- Reagent Preparation: Prepare all reagents in the assay buffer. Prepare a serial dilution series of **FPI-1523 sodium** (e.g., from 100 µM to 0.01 nM).
- Reaction Setup: In a 384-well microplate, add the components in the following order:
 - 50 µL of **FPI-1523 sodium** dilutions or assay buffer for controls.
 - 100 µL of PBP2 enzyme solution (final concentration ~1.3 nM).[\[5\]](#)
 - Controls:
 - Maximum Binding (High Signal): Buffer instead of inhibitor.
 - Basal Polarization (Low Signal): Buffer instead of enzyme.
- Pre-incubation: Shake the plate for 1 minute and pre-incubate at room temperature for 15 minutes to allow FPI-1523 to bind to PBP2.
- Probe Addition: Add 50 µL of Bocillin™ FL to all wells (final concentration ~2 nM).[\[5\]](#)
- Incubation: Shake the plate for 1 minute and incubate at room temperature for 2 hours, protected from light.[\[5\]](#)
- Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader.

- Data Analysis: Plot the percent inhibition (calculated relative to the high and low signal controls) against the logarithm of the **FPI-1523 sodium** concentration. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: SDS-PAGE and In-Gel Fluorescence Assay

This method provides a visual confirmation of competitive binding. Labeled PBP2 is separated by size using SDS-PAGE, and the fluorescent signal from the PBP2 band is quantified.^[1]



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Caption: Workflow for the SDS-PAGE-based competitive binding assay.

- Purified PBP2 enzyme (~3 µg per reaction)
- **FPI-1523 sodium**
- Bocillin™ FL (10 µM final concentration)
- Reaction Buffer: 25 mM Potassium Phosphate, pH 7.5
- SDS-PAGE sample buffer (5x)
- SDS-PAGE gels and electrophoresis equipment
- Fluorescence gel imager
- Reaction Setup: In individual microcentrifuge tubes, prepare reaction mixtures containing purified PBP2 protein and varying concentrations of **FPI-1523 sodium** in the reaction buffer.
[\[1\]](#)
- Pre-incubation: Incubate the reactions at 35°C for 15 minutes to allow FPI-1523 to bind to PBP2.
[\[1\]](#)
- Labeling: Add Bocillin™ FL to each tube to a final concentration of 10 µM.
- Incubation: Incubate the reactions at 35°C for an additional 15 minutes to allow the fluorescent probe to label any unbound PBP2.
[\[1\]](#)
- Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
- Electrophoresis: Separate the labeled proteins by SDS-PAGE.
- Visualization: Visualize the fluorescent PBP2 bands using a fluorescence gel imager.
- Data Analysis: Quantify the fluorescence intensity of each PBP2 band using densitometry software. Plot the fluorescence intensity against the logarithm of the **FPI-1523 sodium** concentration and fit the data to a dose-response curve to determine the IC50 value.
[\[1\]](#)

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